N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the butyl group at the 2-position and the ethyl group at the 1-position through alkylation reactions. The final step involves the formation of the quinolinecarboxamide moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. It may also interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenyl-4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone share structural similarities with N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Quinolinecarboxamide Derivatives: Compounds like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide are also structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N4O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(2-butyl-4-oxoquinazolin-3-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-3-5-14-19-25-17-12-8-6-10-15(17)23(31)28(19)26-22(30)20-21(29)16-11-7-9-13-18(16)27(4-2)24(20)32/h6-13,29H,3-5,14H2,1-2H3,(H,26,30) |
InChI Key |
CHVZZCKLGNNONF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CC)O |
Origin of Product |
United States |
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